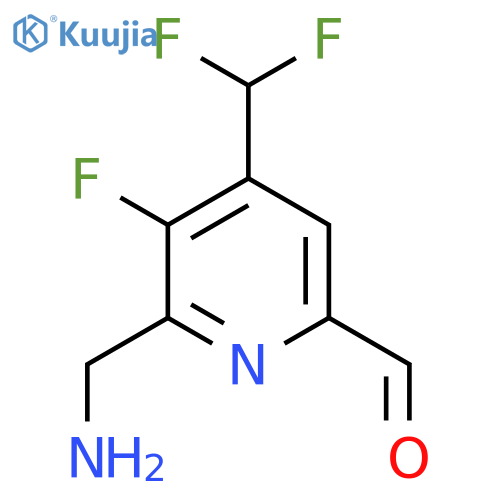Cas no 1805484-99-4 (2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde)

2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde
-
- インチ: 1S/C8H7F3N2O/c9-7-5(8(10)11)1-4(3-14)13-6(7)2-12/h1,3,8H,2,12H2
- InChIKey: XTLLZWJTOKMISD-UHFFFAOYSA-N
- ほほえんだ: FC1C(CN)=NC(C=O)=CC=1C(F)F
計算された属性
- せいみつぶんしりょう: 204.05104734 g/mol
- どういたいしつりょう: 204.05104734 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 204.15
- トポロジー分子極性表面積: 56
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029032389-1g |
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |
1805484-99-4 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
| Alichem | A029032389-250mg |
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |
1805484-99-4 | 95% | 250mg |
$980.00 | 2022-04-01 | |
| Alichem | A029032389-500mg |
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde |
1805484-99-4 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehydeに関する追加情報
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805484-99-4): An Emerging Compound in Medicinal Chemistry
2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805484-99-4) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound, characterized by its aminomethyl, difluoromethyl, and fluoropyridine functionalities, offers a rich platform for the development of novel therapeutic agents.
The aminomethyl group in 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde plays a crucial role in enhancing the compound's reactivity and biological activity. This functional group can participate in various chemical reactions, such as nucleophilic substitution and condensation, making it a valuable building block for the synthesis of complex molecules. Recent studies have shown that compounds containing aminomethyl groups exhibit enhanced binding affinity to specific biological targets, which is essential for drug design and development.
The presence of the difluoromethyl group in 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde adds another layer of complexity and potential utility. Fluorinated compounds are known for their improved metabolic stability and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The difluoromethyl group, in particular, can significantly enhance the lipophilicity and bioavailability of the molecule, making it an attractive candidate for drug discovery programs.
The fluoropyridine core of 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde is another key feature that contributes to its unique properties. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and π-stacking interactions with biological targets. The introduction of fluorine atoms into the pyridine ring can further modulate these interactions, leading to improved selectivity and potency. Recent research has highlighted the potential of fluorinated pyridines as inhibitors of various enzymes and receptors, opening new avenues for therapeutic intervention.
In terms of synthetic accessibility, 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde can be prepared through a series of well-established chemical reactions. One common approach involves the reaction of 3-fluoro-4-difluoromethylnicotinaldehyde with an appropriate amine source under mild conditions. This synthetic route allows for the efficient production of the compound on both laboratory and industrial scales, facilitating its use in various research and development activities.
The biological evaluation of 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde has revealed promising results in several areas. For instance, studies have shown that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in cell signaling pathways associated with cancer and inflammatory diseases. Additionally, preliminary data suggest that 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde may have antiviral properties, making it a potential lead compound for the development of new antiviral agents.
From a pharmacological perspective, 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde demonstrates favorable properties such as good solubility, stability, and low toxicity. These characteristics are crucial for ensuring the compound's suitability for preclinical and clinical testing. Ongoing research is focused on optimizing the pharmacokinetic profile of 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde through structural modifications and formulation strategies.
In conclusion, 2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde (CAS No. 1805484-99-4) represents a promising compound with significant potential in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the development of novel therapeutic agents targeting various diseases. As research continues to advance, it is likely that this compound will play an increasingly important role in drug discovery and development efforts.
1805484-99-4 (2-(Aminomethyl)-4-(difluoromethyl)-3-fluoropyridine-6-carboxaldehyde) 関連製品
- 99172-75-5(4-Ethoxy-2,5-dimethylphenol)
- 923251-43-8(5-methyl-1-(3-methylphenyl)-N-4-(morpholin-4-yl)phenyl-1H-1,2,3-triazole-4-carboxamide)
- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)
- 1153978-92-7(Phenol, 2-bromo-6-methoxy-4-[[(1-methyl-1H-pyrazol-4-yl)amino]methyl]-)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)
- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)
- 606-13-3(Ethyl 2-amino-3-hydroxybenzoate)




